molecular formula C16H27NO6 B2993271 rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis CAS No. 1251728-74-1

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis

Cat. No.: B2993271
CAS No.: 1251728-74-1
M. Wt: 329.393
InChI Key: ZZFHYYHMRANMAT-QWRGUYRKSA-N
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Description

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the piperidine ring. The cis configuration indicates that the substituents are on the same side of the piperidine ring, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis typically involves the protection of the piperidine nitrogen and carboxylic acid groups with Boc groups. One common method includes the following steps:

    Starting Material: The synthesis begins with piperidine-3-carboxylic acid.

    Protection of the Nitrogen: The nitrogen atom of the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

    Protection of the Carboxylic Acid: The carboxylic acid group is then protected using Boc2O under similar conditions.

The reaction conditions typically involve mild temperatures and inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis can undergo several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc protecting groups using acids such as trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.

    Oxidation and Reduction: The piperidine ring can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products

    Deprotected Piperidine: Removal of Boc groups yields piperidine-3-carboxylic acid.

    Substituted Derivatives: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

Scientific Research Applications

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis primarily involves its role as a protecting group. The Boc groups protect the nitrogen and carboxylic acid functionalities during synthetic transformations, preventing unwanted reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amine and carboxylic acid groups, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid
  • rac-(3R,6S)-1-[(tert-butoxy)carbonyl]-6-cyclobutylpiperidine-3-carboxylic acid

Uniqueness

rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis is unique due to its specific stereochemistry and the presence of two Boc groups, which provide enhanced protection and stability during synthetic processes. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial .

Properties

IUPAC Name

(3S,6S)-1,6-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-8-7-10(12(18)19)9-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19)/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFHYYHMRANMAT-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251728-74-1
Record name rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
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